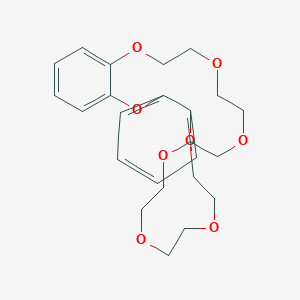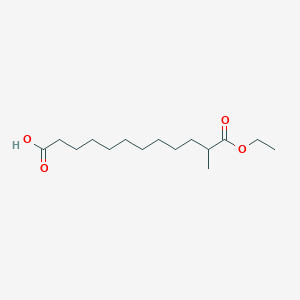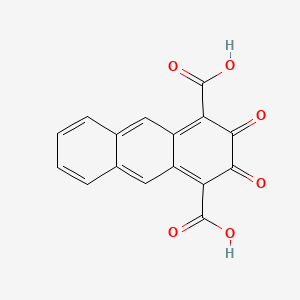
2,3-Dioxo-2,3-dihydroanthracene-1,4-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dioxo-2,3-dihydroanthracene-1,4-dicarboxylic acid is an organic compound with the molecular formula C16H8O6. It is a derivative of anthracene, characterized by the presence of two oxo groups and two carboxylic acid groups. This compound is notable for its applications in various fields, including organic synthesis, materials science, and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dioxo-2,3-dihydroanthracene-1,4-dicarboxylic acid typically involves the oxidation of anthracene derivatives. One common method is the oxidation of 2,3-dimethylanthracene using potassium permanganate in an alkaline medium. The reaction proceeds as follows:
2,3-Dimethylanthracene+KMnO4→2,3-Dioxo-2,3-dihydroanthracene-1,4-dicarboxylic acid
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic oxidation processes. These methods often use catalysts such as manganese dioxide or cobalt salts to facilitate the oxidation of anthracene derivatives under controlled conditions.
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, forming dihydroxy derivatives.
Substitution: The carboxylic acid groups can participate in substitution reactions, such as esterification or amidation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or nitric acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alcohols for esterification, amines for amidation, typically under acidic or basic conditions.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroxyanthracene derivatives.
Substitution: Esters and amides of this compound.
科学的研究の応用
2,3-Dioxo-2,3-dihydroanthracene-1,4-dicarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer properties and as a building block for drug development.
Industry: Utilized in the production of high-performance materials, such as polymers and resins.
作用機序
The compound exerts its effects primarily through interactions with cellular enzymes and proteins. The oxo groups can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The carboxylic acid groups can also participate in binding interactions, affecting molecular pathways involved in cell signaling and metabolism.
類似化合物との比較
Anthraquinone: A simpler derivative of anthracene with two oxo groups.
1,4-Dihydroxyanthraquinone: Similar structure but with hydroxyl groups instead of carboxylic acids.
2,3-Dihydroxyanthracene-1,4-dicarboxylic acid: A reduced form with hydroxyl groups.
Uniqueness: 2,3-Dioxo-2,3-dihydroanthracene-1,4-dicarboxylic acid is unique due to the combination of oxo and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation, reactions, applications, and unique characteristics
特性
IUPAC Name |
2,3-dioxoanthracene-1,4-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8O6/c17-13-11(15(19)20)9-5-7-3-1-2-4-8(7)6-10(9)12(14(13)18)16(21)22/h1-6H,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEZAYUIVCEOBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC3=C(C(=O)C(=O)C(=C3C=C2C=C1)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![sodium;1-[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B8057746.png)
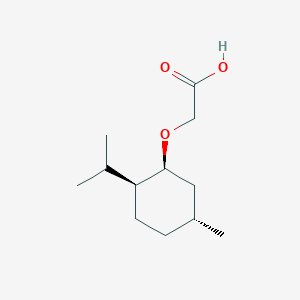
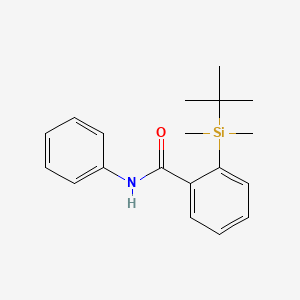
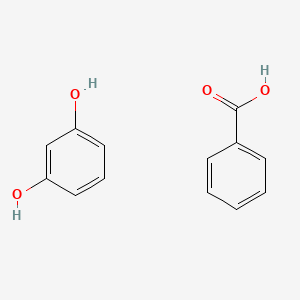
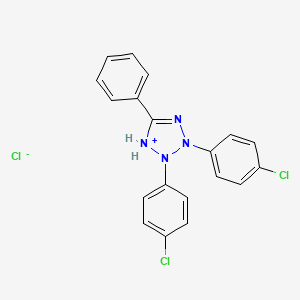
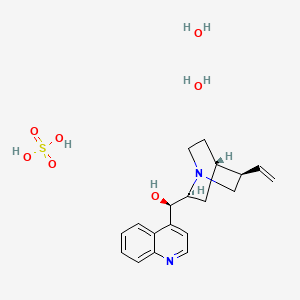
![(1R,4S,5S,6S)-5,6-Dibenzhydrylbicyclo[2.2.1]hept-2-ene](/img/structure/B8057800.png)
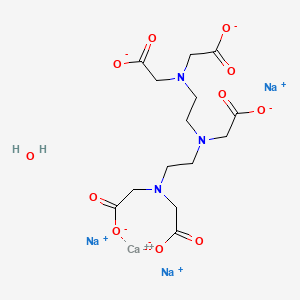
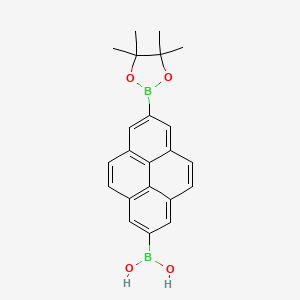
![(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl ethyl carbonate](/img/structure/B8057821.png)
![[(8R,9S,14S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 3-cyclopentylpropanoate](/img/structure/B8057825.png)
